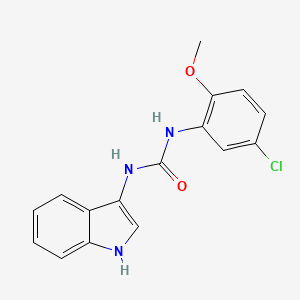

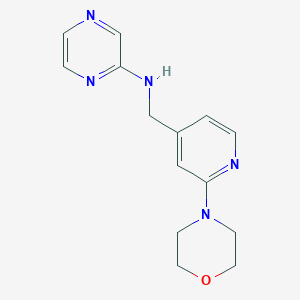

![molecular formula C19H14F2N2O3S B2979369 N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 899735-06-9](/img/structure/B2979369.png)

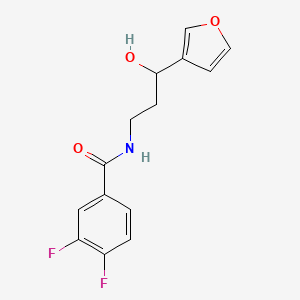

N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole derivatives are a class of compounds that have been widely studied for their potential medicinal properties . They are characterized by a benzene ring fused to a thiazole ring, which can be further substituted with various functional groups to yield different derivatives .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, N-phenyl anthranilic acid can be used to yield intermediate compounds, which can then be treated with other reagents to yield the final derivatives .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. For instance, they can participate in nucleophilic substitution (SN2) reactions .Applications De Recherche Scientifique

Antibacterial Applications

N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide and its analogs have shown promising applications in the field of antibacterial research. Compounds in this class have demonstrated significant antibacterial activity, particularly against strains like Staphylococcus aureus and Bacillus subtilis. These compounds have been evaluated for their antibacterial efficacy at non-cytotoxic concentrations, indicating their potential as antibacterial agents (Palkar et al., 2017).

Anticancer Applications

In the realm of cancer research, derivatives of N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide have been explored for their anticancer properties. Some compounds in this class have shown moderate to excellent potency against various cancer cell lines, suggesting their potential as epidermal growth factor receptor (EGFR) inhibitors. This highlights the scope for these compounds in developing targeted cancer therapies (Zhang et al., 2017).

Antimicrobial Applications

These compounds have also been studied for their broad-spectrum antimicrobial activity. Studies have shown that certain derivatives exhibit excellent antimicrobial properties against various bacterial and fungal strains. This underlines their potential use in developing new antimicrobial drugs (Padalkar et al., 2014).

Synthesis and Characterization

Research in synthetic chemistry has focused on developing novel synthetic routes and characterizing these compounds. Advanced techniques like Infrared Spectroscopy, Nuclear Magnetic Resonance, and Mass Spectrometry have been employed to confirm the structures and properties of these compounds, paving the way for further exploration in various applications (Qi et al., 2009).

Mécanisme D'action

Target of Action

The primary targets of N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide are likely to be related to its anti-tubercular properties . The compound is a derivative of benzothiazole, which has been found to have potent activity against Mycobacterium tuberculosis .

Mode of Action

tuberculosis . The inhibitory concentrations of these molecules have been found to be more potent than standard reference drugs .

Biochemical Pathways

The biochemical pathways affected by N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide are likely related to its anti-tubercular activity. The compound may interfere with the metabolic processes of M. tuberculosis, leading to the inhibition of bacterial growth .

Result of Action

The result of the action of N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is the inhibition of M. tuberculosis growth . This leads to a decrease in the bacterial population, contributing to the treatment of tuberculosis.

Orientations Futures

Propriétés

IUPAC Name |

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O3S/c20-13-8-14(21)17-16(9-13)27-19(22-17)23(10-12-4-2-1-3-5-12)18(24)15-11-25-6-7-26-15/h1-5,8-9,11H,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZFPQFGGHSVTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

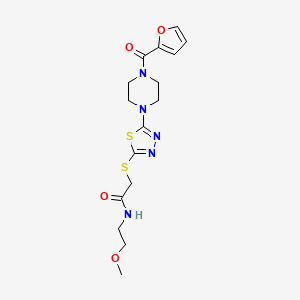

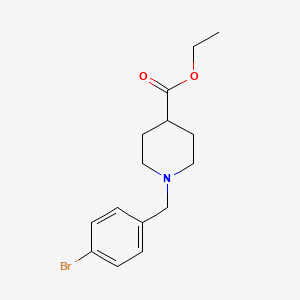

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2979286.png)

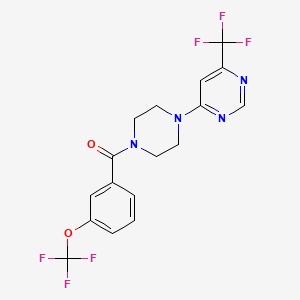

![(E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2979295.png)

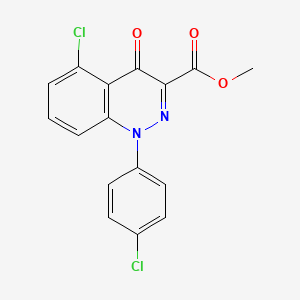

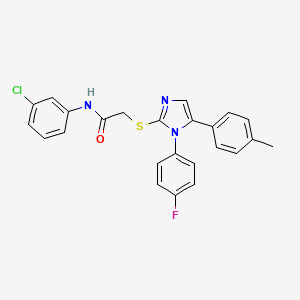

![[(2-Chlorophenyl)methyl]{4-[(4-fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyri midin-6-yl}amine](/img/structure/B2979305.png)

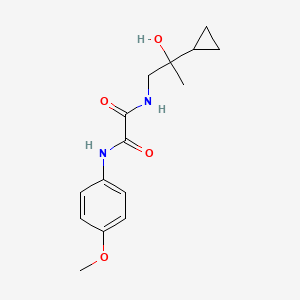

![2-[(3-Phenyl-2,1-benzoxazol-5-yl)formamido]acetic acid](/img/structure/B2979306.png)